molecular formula C18H19Cl3N2O3S2 B5220695 2-(4-chloro-N-methylsulfonylanilino)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide

2-(4-chloro-N-methylsulfonylanilino)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide

Cat. No.: B5220695
M. Wt: 481.8 g/mol
InChI Key: VPMVDPYQNOXNGM-UHFFFAOYSA-N
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Description

2-(4-chloro-N-methylsulfonylanilino)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chloro-substituted aniline and a dichlorophenyl group, making it a subject of interest for chemists and researchers.

Properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O3S2/c1-28(25,26)23(15-5-3-14(19)4-6-15)11-18(24)22-8-9-27-12-13-2-7-16(20)17(21)10-13/h2-7,10H,8-9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMVDPYQNOXNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCCSCC1=CC(=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of aniline derivatives, followed by reduction to form the corresponding amine.

    Sulfonylation: The amine is then subjected to sulfonylation using methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group.

    Coupling Reactions: The final step involves coupling the sulfonylated and chlorinated aniline derivative with the dichlorophenylmethylsulfanyl ethyl acetamide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-N-methylsulfonylanilino)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chloro-N-methylsulfonylanilino)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique molecular interactions.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-N-methylsulfonylanilino)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-(methylsulfonyl)aniline
  • 4-chloro-2’-methylbenzenesulfonanilide
  • 2-chloro-4’,5’-dimethyl-2’-nitroacetanilide

Uniqueness

Compared to similar compounds, 2-(4-chloro-N-methylsulfonylanilino)-N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

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